molecular formula C7H5BrFNO2 B1336672 2-(Bromomethyl)-1-fluoro-4-nitrobenzene CAS No. 454-15-9

2-(Bromomethyl)-1-fluoro-4-nitrobenzene

Cat. No.: B1336672
CAS No.: 454-15-9
M. Wt: 234.02 g/mol
InChI Key: KQAKOKGCKNKARC-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a fluorine atom, and a nitro group

Scientific Research Applications

2-(Bromomethyl)-1-fluoro-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Medicinal Chemistry: The compound is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action would depend on the specific reaction and conditions. For example, bromobenzene can undergo electrophilic aromatic substitution .

Safety and Hazards

Safety and hazards would depend on the specific compound. Brominated compounds can be hazardous and require careful handling .

Future Directions

The future directions for “2-(Bromomethyl)-1-fluoro-4-nitrobenzene” would depend on its potential applications. It could be used as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-fluoro-4-nitrobenzene typically involves the bromination of 1-fluoro-4-nitrotoluene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction conditions usually involve heating the mixture to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in an alcoholic solvent.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous or alkaline medium.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Reduction: The major product is 2-(Aminomethyl)-1-fluoro-4-nitrobenzene.

    Oxidation: The major product is 2-(Carboxymethyl)-1-fluoro-4-nitrobenzene.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-fluoro-4-nitrobenzene
  • 2-(Iodomethyl)-1-fluoro-4-nitrobenzene
  • 2-(Bromomethyl)-1-chloro-4-nitrobenzene

Uniqueness

2-(Bromomethyl)-1-fluoro-4-nitrobenzene is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts specific reactivity and properties to the compound, making it valuable in various synthetic and research applications. The presence of the nitro group further enhances its reactivity, allowing for diverse chemical transformations.

Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAKOKGCKNKARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438594
Record name 2-(Bromomethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-15-9
Record name 2-(Bromomethyl)-1-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-fluoro-4-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

186 g (1.2 mol) of 2-fluoro-5-nitrotoluene are dissolved in 1.2 l of tetrachloromethane and admixed with 214 g (1.20 mol) of N-bromosuccinimide. 19.7 g (120 mmol) of azodiisobutyronitrile are added and the mixture is heated under reflux. After 16 h, the mixture is allowed to cool, filtered and concentrated to dryness under reduced pressure. The residue is dissolved in 300 ml of dichloromethane and admixed with 300 g of Seesand. Then the mixture is concentrated to dryness under reduced pressure again, and the residue is applied to a 1 kg silica gel column. It is chromatographed with a 20:1 mixture of cyclohexane and ethyl acetate, and the product fractions are concentrated to dryness under reduced pressure. The residue is crystallized with cyclohexane and dried under reduced pressure. This affords 92 g (32% of theory) of the desired product.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step Two
Quantity
19.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-fluoro-2-methyl-4-nitrobenzene (2.5 g, 16.12 mmol) and NBS (3.16 g, 17.73 mmol) in trifluorotoluene (45 mL) was treated with AIBN (66 mg, 0.403 mmol) and heated at 80° C. overnight. The mixture was cooled to RT, the solids removed via filtration and the filtrate concentrated to dryness. The residue was dissolved in EtOAc, washed with water, then brine, dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford 2-(bromomethyl)-1-fluoro-4-nitrobenzene (1.915 g, 50% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.53-8.52 (m, 1H), 8.28 (ddd, J=9.1, 4.4, 3.0 Hz, 1H), 7.55 (t, J=9.2 Hz, 1H), 4.80 (s, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
66 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-fluoro-5-nitrotoluene (0.750 g, 4.83 mmol), NBS (1.549 g, 8.70 mmol) and AIBN (0.159 g, 0.967 mmol) in trifluorotoluene (15 ml) was heated to reflux overnight. The mixture was cooled RT, the solids removed via filtration and the filtrate concentrated to dryness and purified via silica gel chromatography (EtOAc/Hex) to afford ˜80% pure 2-(bromomethyl)-1-fluoro-4-nitrobenzene (956 mg, 63% yield).
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
1.549 g
Type
reactant
Reaction Step One
Name
Quantity
0.159 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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